

Synthesis protocols for branched alkanes like 2-Methyl-4-propyloctane

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Compound of Interest

Compound Name: 2-Methyl-4-propyloctane

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Application Note and Synthesis Protocol for 2-Methyl-4-propyloctane

For Researchers, Scientists, and Drug Development Professionals

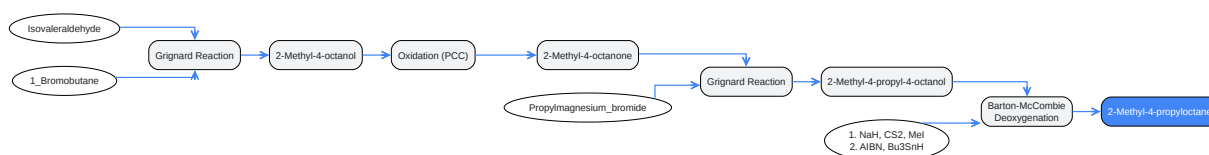
Introduction and Application Notes

Highly branched alkanes are crucial components in various fields, including materials science and serve as important scaffolds in medicinal chemistry.[1][2] Their unique physical properties, such as lower melting points and different viscosities compared to their linear isomers, make them valuable as lubricants and calibration standards. In the context of drug development, the incorporation of branched alkyl chains can significantly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile.[3][4][5] The specific branching pattern of **2-Methyl-4-propyloctane** provides a sterically hindered and lipophilic moiety that can be used to design molecules with controlled interactions with biological targets.

This document provides a detailed, multi-step synthesis protocol for **2-Methyl-4-propyloctane**. The chosen synthetic strategy is a robust and versatile approach that utilizes a Grignard reaction to construct the carbon skeleton, followed by a Barton-McCombie deoxygenation to yield the final alkane.[6][7][8][9] This method is advantageous as it allows for the convergent assembly of the target molecule from smaller, readily available precursors and avoids the potential for rearrangements that can occur under acidic conditions.[6]

Overall Synthetic Scheme

The synthesis of **2-Methyl-4-propyloctane** is accomplished through a four-step sequence starting from isovaleraldehyde and 1-bromobutane. The key steps include the formation of a secondary alcohol via a Grignard reaction, oxidation to a ketone, a second Grignard reaction to create the tertiary alcohol with the desired carbon framework, and a final deoxygenation step.



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Figure 1: Overall synthetic workflow for **2-Methyl-4-propyloctane**.

Experimental Protocols

Synthesis of 2-Methyl-4-octanol

- Preparation of Butylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq).
 - Add anhydrous diethyl ether (100 mL).
 - Slowly add a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether (50 mL) from the dropping funnel to initiate the reaction.
 - Once the reaction starts (visible by bubbling and heat generation), add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux.

- After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.^{[10][11]}
- Reaction with Isovaleraldehyde:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Slowly add a solution of isovaleraldehyde (2-methylpropanal) (1.0 eq) in anhydrous diethyl ether (50 mL) from the dropping funnel.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
 - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).
 - Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
 - Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methyl-4-octanol as a colorless oil.

Synthesis of 2-Methyl-4-octanone

- Oxidation of 2-Methyl-4-octanol:
 - In a 500 mL round-bottom flask, dissolve 2-methyl-4-octanol (1.0 eq) in dichloromethane (200 mL).
 - Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
 - Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
 - Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.

- Wash the silica gel pad with additional diethyl ether.
- Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-4-octanone.
- Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methyl-4-octanone as a colorless oil.

Synthesis of 2-Methyl-4-propyl-4-octanol

- Reaction with Propylmagnesium Bromide:
 - Prepare propylmagnesium bromide from 1-bromopropane and magnesium turnings as described in section 3.1.
 - Cool the solution of propylmagnesium bromide (1.2 eq) in anhydrous diethyl ether to 0 °C.
 - Slowly add a solution of 2-methyl-4-octanone (1.0 eq) in anhydrous diethyl ether (50 mL).
 - After the addition, allow the mixture to warm to room temperature and stir for 3 hours.
 - Quench the reaction with saturated aqueous ammonium chloride solution (100 mL).
 - Work up the reaction as described in section 3.1 to obtain the crude tertiary alcohol.
 - Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methyl-4-propyl-4-octanol as a colorless, viscous oil.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Synthesis of 2-Methyl-4-propyloctane (Barton-McCombie Deoxygenation)

- Formation of the Xanthate Ester:
 - In a flame-dried 250 mL round-bottom flask, dissolve 2-methyl-4-propyl-4-octanol (1.0 eq) in anhydrous tetrahydrofuran (THF) (100 mL).
 - Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

- Stir the mixture at 0 °C for 30 minutes.
- Add carbon disulfide (CS₂) (2.0 eq) dropwise at 0 °C and then allow the mixture to warm to room temperature and stir for 1 hour.
- Add methyl iodide (2.0 eq) and stir the reaction mixture at room temperature overnight.[9]
- Carefully quench the reaction with water and extract with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude xanthate is used in the next step without further purification.
- Deoxygenation:
 - Dissolve the crude xanthate ester in toluene (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.
 - Add tributyltin hydride (Bu₃SnH) (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
 - Heat the reaction mixture to reflux (around 110 °C) for 4 hours.[8][9]
 - Cool the reaction mixture to room temperature and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography (silica gel, hexanes) to yield **2-Methyl-4-propyloctane** as a colorless oil.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of **2-Methyl-4-propyloctane**.

Table 1: Summary of Reaction Yields and Physical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected Yield (%)	Physical Appearance
2-Methyl-4-octanol	C9H20O	144.25	80-90	Colorless oil
2-Methyl-4-octanone	C9H18O	142.24	85-95	Colorless oil
2-Methyl-4-propyl-4-octanol	C12H26O	186.34	75-85	Colorless, viscous oil

| **2-Methyl-4-propyloctane** | C12H26 | 170.33 | 70-80 | Colorless oil |

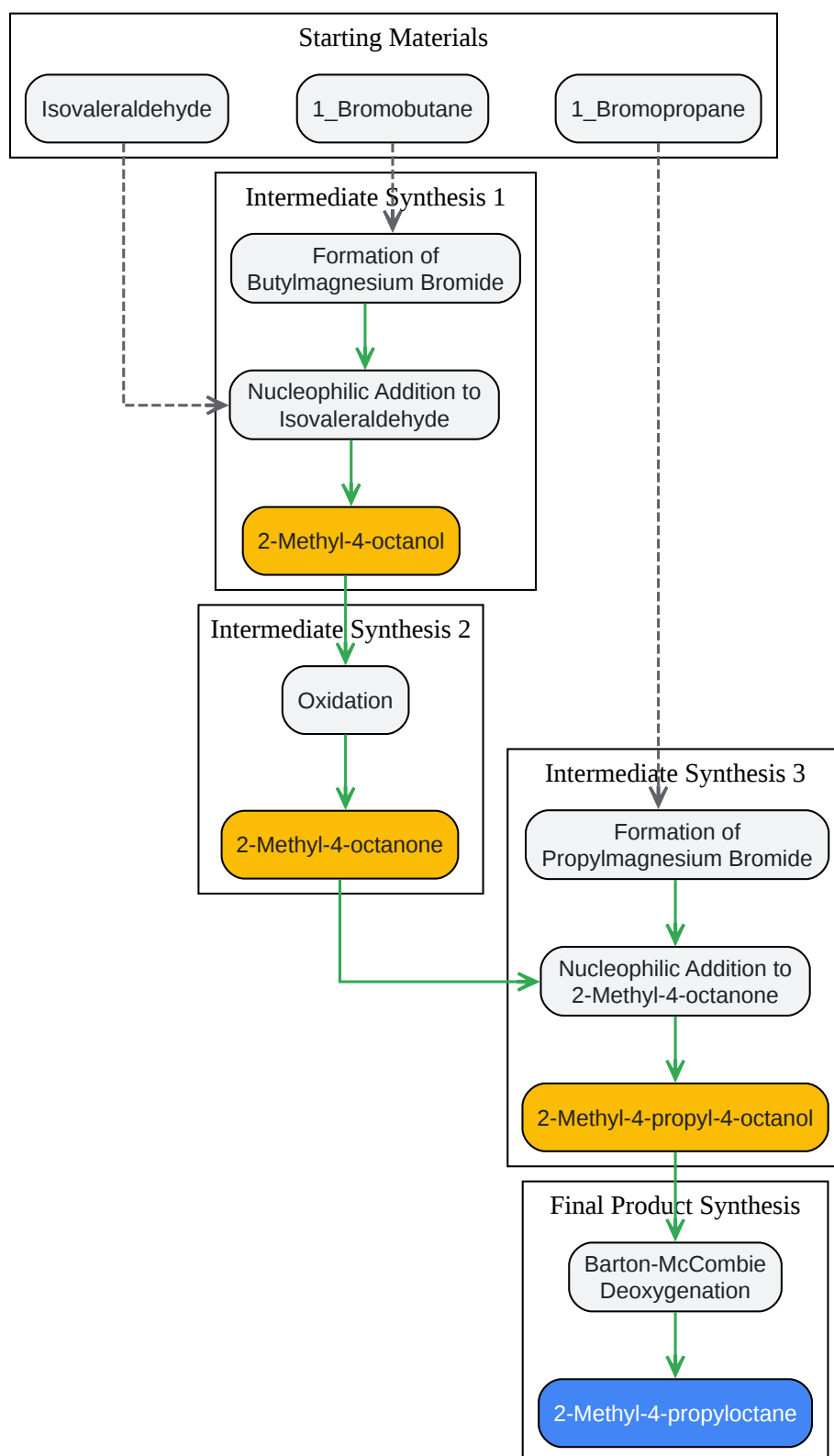
Table 2: Spectroscopic Data for **2-Methyl-4-propyloctane**

Technique	Expected Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): ~0.8-0.9 (m, 9H, 3 x CH ₃), ~1.1-1.4 (m, 16H, 8 x CH ₂), ~1.5-1.7 (m, 1H, CH)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): Multiple signals in the range of 10-40 ppm corresponding to the different alkyl carbons.
Mass Spec (EI)	m/z (%): 170 ([M] ⁺ , low intensity), and characteristic fragmentation pattern for branched alkanes.[15][16]

| IR (neat) | ν (cm⁻¹): ~2955, 2924, 2855 (C-H stretching), 1465, 1378 (C-H bending) |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.



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